molecular formula C14H11IN2O3 B14874474 (E)-N'-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide

Cat. No.: B14874474
M. Wt: 382.15 g/mol
InChI Key: GJLKOUPLZNCXRY-BQYQJAHWSA-N
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Description

(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide is a synthetic organic compound that features a furan ring, an acrylamide moiety, and an iodinated benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductive polymers or photoactive compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety can participate in various chemical interactions, while the iodinated benzohydrazide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)acryloyl chloride: An intermediate in the synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide.

    2-iodobenzohydrazide: Another intermediate used in the synthesis.

    Furan-2-carboxylic acid: A precursor in the synthesis of (E)-3-(furan-2-yl)acryloyl chloride.

Uniqueness

(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, acrylamide moiety, and iodinated benzohydrazide group allows for diverse applications and interactions that are not commonly found in simpler compounds.

Properties

Molecular Formula

C14H11IN2O3

Molecular Weight

382.15 g/mol

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-2-iodobenzohydrazide

InChI

InChI=1S/C14H11IN2O3/c15-12-6-2-1-5-11(12)14(19)17-16-13(18)8-7-10-4-3-9-20-10/h1-9H,(H,16,18)(H,17,19)/b8-7+

InChI Key

GJLKOUPLZNCXRY-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC2=CC=CO2)I

Origin of Product

United States

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